1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
“1-(4-Methoxybenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound with the CAS Number: 874298-21-2 . It has a molecular weight of 382.27 and a linear formula of C21H27BN2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H27BN2O4 . It contains a methoxybenzyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .
Scientific Research Applications
Synthesis and Chemical Properties
Boron-Containing Derivatives Synthesis : This compound has been utilized in the synthesis of boron-containing derivatives, such as 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2H)-one. These derivatives show potential as HGF-mimetic agents, indicating their importance in medicinal chemistry (Das, Tang, & Sanyal, 2011).
Stable Isotope Synthesis for Pharmacokinetics : The compound has been used in synthesizing stable deuterium-labeled derivatives for use as internal standards in pharmacokinetic studies, highlighting its relevance in drug development and analysis (Liang, Wang, Yan, & Wang, 2020).
Crystal Structure and DFT Studies : Research into the crystal structure and density functional theory (DFT) calculations of related compounds provides insights into their molecular structures and physicochemical properties, which are crucial for understanding their behavior in various applications (Huang et al., 2021).
Biomedical Research
HIV-Protease Inhibitors : In the context of HIV research, derivatives of this compound have been investigated for their potential as HIV-protease inhibitors, illustrating its significance in antiviral therapy (Scholz, Hecht, Schmidt, & Billich, 1999).
Cancer Research and Antiproliferative Effects : Various analogs of this compound have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, underscoring its potential in cancer therapy (Kim et al., 2011).
Glycogen Synthase Kinase 3β Inhibitor : This compound has been studied as a glycogen synthase kinase 3β (GSK-3β) inhibitor, which is relevant in research related to neurodegenerative disorders and other diseases (Vasdev et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
This compound is a boronic ester, which are commonly used in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds . The boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
In terms of pharmacokinetics, it’s important to note that the susceptibility of boronic esters to hydrolysis can be influenced by factors such as the substituents in the aromatic ring and the pH of the environment
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-8-10-17(11-9-16)24-19(25)23-14-15-6-12-18(26-5)13-7-15/h6-13H,14H2,1-5H3,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFBGKHVFVDLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657071 | |
Record name | N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874298-21-2 | |
Record name | N-[(4-Methoxyphenyl)methyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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